(4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride
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Overview
Description
(4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride is an organic compound with a unique structure that includes a cyclohexene ring substituted with a propan-2-yl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride typically involves the reaction of (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
- Dissolve (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carboxylic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Allow the reaction mixture to warm to room temperature and then reflux for several hours.
- Remove the solvent under reduced pressure to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the cyclohexene ring can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) to form diols.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH₄), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., KMnO₄), solvents (e.g., water).
Major Products
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Alcohols: Formed from reduction reactions.
Diols: Formed from oxidation reactions.
Scientific Research Applications
(4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the synthesis of bioactive molecules and drug candidates.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carboxylic acid: The precursor in the synthesis of (4S)-4-(Propan-2-yl)cyclohex-1-ene-1-carbonyl chloride.
Cyclohex-1-ene-1-carbonyl chloride: Lacks the propan-2-yl group, leading to different reactivity and applications.
(4S)-4-(Propan-2-yl)cyclohexanone: Contains a ketone group instead of a carbonyl chloride group, resulting in different chemical properties.
Uniqueness
This compound is unique due to the combination of the cyclohexene ring, propan-2-yl group, and carbonyl chloride group
Properties
CAS No. |
72233-48-8 |
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Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
(4S)-4-propan-2-ylcyclohexene-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,7-8H,3-4,6H2,1-2H3/t8-/m1/s1 |
InChI Key |
QTMYGJOOUQNOBQ-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)[C@H]1CCC(=CC1)C(=O)Cl |
Canonical SMILES |
CC(C)C1CCC(=CC1)C(=O)Cl |
Origin of Product |
United States |
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